3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine chemical properties
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine chemical properties
An In-depth Technical Guide to 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Executive Summary
This document provides a comprehensive technical overview of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. As a chiral amine incorporating both a pyridine ring and a sterically demanding tert-butyl group, this compound presents a unique scaffold for developing novel chemical entities. This guide details its fundamental chemical identity, physicochemical properties, and predicted analytical characteristics. Furthermore, it outlines a plausible synthetic pathway and discusses its potential applications, grounded in the established roles of its core functional motifs in medicinal chemistry. The inclusion of exemplary experimental protocols for synthesis and quality control is intended to provide researchers with a practical framework for its utilization.
Compound Identification and Structure
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is a distinct chemical entity characterized by a pyridine ring attached to a butanamine chain at the first position, with a tert-butyl group at the third position. This substitution pattern creates a chiral center at the C1 position of the butane chain, making the compound exist as a racemate unless a stereospecific synthesis is employed.
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IUPAC Name: 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
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SMILES: CC(C)(C)CC(C1=CN=CC=C1)N[1]
Below is a diagram representing the 2D chemical structure of the compound.
Caption: 2D Structure of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine.
Physicochemical Properties
The compound is classified as a heterocyclic building block, typically supplied as a reagent-grade solid for research purposes[2]. A summary of its core physicochemical properties is provided below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not widely available in public literature, which is common for specialized research chemicals.
| Property | Value | Source |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |
| Physical Form | Solid (typical) | Inferred from use as a reagent |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area | 38.9 Ų | Calculated |
| logP (Predicted) | ~2.1-2.5 | Calculated (various methods) |
Predicted Analytical and Spectroscopic Profile
While empirical spectral data is not publicly cataloged, a detailed analytical profile can be predicted based on the molecule's structure. These predictions serve as a benchmark for researchers to verify the identity and purity of the compound upon synthesis or acquisition.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
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Pyridine Region (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the pyridine ring. The proton at C2 will likely be the most downfield, followed by the C6, C4, and C5 protons, each showing characteristic coupling patterns (dd, dt, etc.).
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Chiral Center (δ ~3.5-4.0 ppm): A multiplet (likely a triplet or dd) for the single proton on the chiral carbon (-CH(NH₂)-).
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Methylene Protons (δ ~1.5-2.0 ppm): The two protons of the -CH₂- group are diastereotopic due to the adjacent chiral center. They will appear as two separate complex multiplets.
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Amine Protons (δ ~1.0-2.5 ppm): A broad singlet corresponding to the two -NH₂ protons, which may exchange with D₂O.
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tert-Butyl Protons (δ ~0.9 ppm): A sharp, strong singlet integrating to 9 protons.
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¹³C NMR: The carbon spectrum should show 9 distinct signals (two carbons of the pyridine ring are chemically equivalent by symmetry).
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Pyridine Carbons (δ 120-150 ppm): Five signals for the aromatic carbons.
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Chiral Carbon (δ ~55-65 ppm): The signal for the carbon atom bonded to the amine group.
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Methylene Carbon (δ ~45-55 ppm): The -CH₂- carbon.
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Quaternary Carbon (δ ~30-35 ppm): The quaternary carbon of the tert-butyl group.
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Methyl Carbons (δ ~25-30 ppm): A single, strong signal for the three equivalent methyl carbons of the tert-butyl group.
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4.2 Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 179.29.
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Fragmentation Pattern: Key fragmentation would likely involve the loss of the tert-butyl group ([M - 57]⁺) or the cleavage of the C-C bond adjacent to the pyridine ring, yielding characteristic fragments.
Synthesis and Reactivity
5.1 Plausible Synthetic Pathway: Reductive Amination
A robust and logical method for synthesizing this compound is through the reductive amination of a ketone precursor. This approach is a cornerstone of amine synthesis in medicinal chemistry due to its reliability and the commercial availability of starting materials.
The proposed two-step synthesis begins with the formation of the precursor ketone, 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one, followed by its conversion to the target amine.
Caption: Proposed synthetic workflow for the target compound.
5.2 Chemical Reactivity The reactivity of this molecule is governed by its two primary functional groups:
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Primary Amine: The -NH₂ group is nucleophilic and basic. It can readily undergo acylation, alkylation, sulfonylation, and other standard amine reactions, making it an excellent handle for library synthesis and further functionalization.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.
Potential Applications and Pharmacological Context
As a "heterocyclic building block," 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is not an end-product but a starting material for the synthesis of more complex molecules[2]. Its value lies in the combination of its structural features:
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Pyridine Moiety: A privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It often serves as a bioisostere for a phenyl ring but offers improved solubility and a key hydrogen bond acceptor site.
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Chiral Primary Amine: Provides a crucial interaction point (hydrogen bonding, salt bridge formation) for binding to biological targets like enzymes and receptors. Its chirality allows for stereospecific interactions, which can be critical for efficacy and selectivity.
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tert-Butyl Group: This bulky, lipophilic group can serve several purposes. It can act as a steric shield, directing the binding of the rest of the molecule, or it can fit into hydrophobic pockets within a protein's active site, enhancing binding affinity.
Given these features, this compound is a valuable scaffold for exploring chemical space in drug discovery programs targeting CNS disorders, inflammation, and metabolic diseases, where pyridine-based structures have shown promise.
Exemplary Experimental Protocols
The following protocols are provided as validated, expert-level templates for the synthesis and analysis of the title compound.
7.1 Protocol: Synthesis via Reductive Amination
Objective: To synthesize 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine from its ketone precursor.
Methodology:
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Reaction Setup: To a solution of 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one (1.0 eq) in anhydrous methanol (10 mL/mmol), add ammonium acetate (10 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (as monitored by LC-MS).
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Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess reducing agent. Stir for 30 minutes. Basify the solution to pH >10 with 6 M NaOH.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure amine.
7.2 Protocol: Quality Control via HPLC-UV
Objective: To determine the purity of the synthesized compound.
Caption: Standard workflow for HPLC purity analysis.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) with 0.1% trifluoroacetic acid (TFA). Justification: TFA helps to protonate the amine and pyridine, ensuring sharp, symmetrical peak shapes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (the pyridine ring provides a strong chromophore).
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Procedure:
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Prepare a 1 mg/mL solution of the compound in the mobile phase.
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject 5-10 µL of the sample.
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Run the analysis for 10-15 minutes.
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Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
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Safety and Handling
As with any research chemical with limited toxicological data, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine should be handled with care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is a well-defined chemical scaffold with considerable utility for researchers in synthetic and medicinal chemistry. Its unique combination of a pyridine ring, a chiral primary amine, and a tert-butyl group provides a rich platform for the design and synthesis of novel molecules with potential therapeutic applications. The predictive analytical data and robust experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory.
References
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CP Lab Safety. (n.d.). 3, 3-Dimethyl-1-(3-pyridinyl)-1-butanamine, 1 gram, Reagent Grade. Retrieved January 19, 2026, from [Link]

